![molecular formula C15H22N2O3 B5602439 N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)

N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

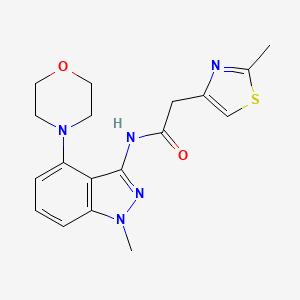

The synthesis of related compounds typically involves the introduction of various alkyl and aryl substituents to the N-[2-(1-pyrrolidinyl)ethyl]acetamide backbone. For instance, Barlow et al. (1991) and Costello et al. (1991) detailed the synthesis of a series of potent opioid kappa agonists by modifying the substituent at C1 of the ethyl linking moiety, utilizing racemic or chiral amino acids. These modifications led to compounds with significant biological activities, such as analgesic effects in animal models, demonstrating the critical role of structural variations in the pharmacological properties of these compounds (Barlow et al., 1991); (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of these compounds is crucial in determining their biological activity. Conformational analysis plays a significant role in understanding how these molecules interact with their biological targets. For example, the insertion of specific substituents can enable the compound to adopt a conformation close to known agonists, significantly enhancing its activity. The structural features, such as the presence of a pyrrolidine ring and specific substituents, are essential for the compound's ability to bind to and activate opioid receptors (Costello et al., 1991).

Wissenschaftliche Forschungsanwendungen

Kappa-Opioid Agonists

Research has focused on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their derivatives, exploring their potential as opioid kappa agonists. Studies have identified compounds with potent naloxone-reversible analgesic effects in models, highlighting their significance in pain management and the development of new analgesics (Barlow et al., 1991).

Antitumor Agents

Compounds derived from or related to N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing their potential as antitumor agents. For instance, novel N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid was synthesized and identified as a potent dual inhibitor, highlighting its application in cancer treatment (Gangjee et al., 2000).

Pyrolysis Products of N-Acetylglucosamine

The thermal degradation of N-acetylglucosamine has been studied, revealing the formation of acetamidofurans, acetamidopyrones, and acetamidoacetaldehyde. These findings are crucial for understanding the pyrolysis products of chitin and N-acetylglucosamine, offering insights into the presence of chitin in biological or geochemical samples (Franich et al., 1984).

Kappa-Opioid Receptor Antagonists

Further studies have identified compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as novel kappa-opioid receptor (KOR) antagonists. These compounds show high affinity for KORs and potential therapeutic applications in treating depression and addiction disorders, demonstrating the versatility of pyrrolidinyl acetamide derivatives in medical research (Grimwood et al., 2011).

Eigenschaften

IUPAC Name |

N-[(3S,4R)-1-(2-methylfuran-3-carbonyl)-4-propylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-5-12-8-17(9-14(12)16-11(3)18)15(19)13-6-7-20-10(13)2/h6-7,12,14H,4-5,8-9H2,1-3H3,(H,16,18)/t12-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEAHMNHMSLGAI-TZMCWYRMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C)C(=O)C2=C(OC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=C(OC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)

![diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)

![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)

![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)

![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)

![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)